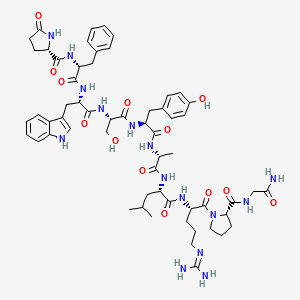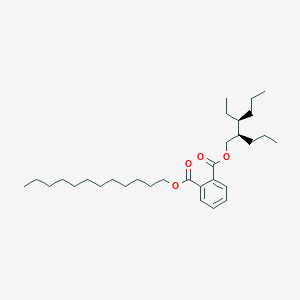
4-(3,5-Difluorophenyl)benzaldehyde
Overview
Description
4-(3,5-Difluorophenyl)benzaldehyde, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzaldehyde and is widely used in the synthesis of other organic compounds.
Scientific Research Applications
-
Application in the Field of Material Science
- Summary of the Application : 4-(3,5-Difluorophenyl)benzaldehyde is used in the synthesis of a novel aromatic diamine, which is then used to prepare a series of polyimides (PI) with high fluorine content .
- Methods of Application : The diamine and four aromatic dianhydrides are combined via a one-step high-temperature polycondensation procedure .
- Results or Outcomes : The resulting PIs are readily soluble in a variety of organic solvents and can form flexible and strong films with low dielectric constants (2.57–2.84 at 1 MHz) and low moisture absorptions (0.23–0.45%). These PIs also exhibit high optical transparency and light color, with the cutoff wavelength at 311–354 nm and transmittance higher than 83% at 450 nm .
-
Application in the Field of Medicinal Chemistry
- Summary of the Application : 4-(3,5-Difluorophenyl)benzaldehyde is used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline), which are studied for their potential as therapeutic candidates .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of various chemical techniques and computational chemistry applications .
- Results or Outcomes : The results of these studies are not specified in the source .
-
Application in the Field of Antimicrobial Research
- Summary of the Application : 4-(3,5-Difluorophenyl)benzaldehyde is used in the synthesis of novel fluorine-containing 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-1 H -pyrazoles and 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-isoxazoles, which are evaluated for their antimicrobial properties .
- Methods of Application : The specific methods of synthesis and evaluation are not detailed in the source .
- Results or Outcomes : The results of these evaluations are not specified in the source .
-
Application in the Field of Organic Chemistry
- Summary of the Application : 4-(3,5-Difluorophenyl)benzaldehyde is used in the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4- bromophenyl)prop-2-en-1-one via a base-catalyzed Claisen-Schmidt condensation method .
- Methods of Application : The synthesis involves stirring an ethanolic solution of p-bromo benzaldehyde and 3, 4-dimethoxy acetophenone for 4–5 hours in the presence of 10% potassium hydroxide .
- Results or Outcomes : The specific outcomes of this synthesis are not detailed in the source .
-
Application in the Field of Synthetic Chemistry
- Summary of the Application : 4-(3,5-Difluorophenyl)benzaldehyde is used in a two-step, one-pot reduction/cross-coupling procedure to synthesize substituted benzaldehydes .
- Methods of Application : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
- Results or Outcomes : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .
-
General Applications in Chemistry
- Summary of the Application : Benzaldehyde, including its derivatives like 4-(3,5-Difluorophenyl)benzaldehyde, has a wide range of applications in organic chemistry .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific outcomes of these applications are not specified in the source .
-
Application in the Field of Pharmaceutical Chemistry
- Summary of the Application : 4-(3,5-Difluorophenyl)benzaldehyde is used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .
- Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of various chemical techniques and computational chemistry applications .
- Results or Outcomes : The results of these studies are not specified in the source .
-
Application in the Field of Organic Synthesis
- Summary of the Application : 4-(3,5-Difluorophenyl)benzaldehyde is used in the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4- bromophenyl)prop-2-en-1-one via a base-catalyzed Claisen-Schmidt condensation method .
- Methods of Application : The synthesis involves stirring an ethanolic solution of p-bromo benzaldehyde and 3, 4-dimethoxy acetophenone for 4–5 h in the presence of 10% potassium hydroxide .
- Results or Outcomes : The specific outcomes of this synthesis are not detailed in the source .
-
Application in the Field of Synthetic Chemistry
- Summary of the Application : 4-(3,5-Difluorophenyl)benzaldehyde is used in a two-step, one-pot reduction/cross-coupling procedure to synthesize substituted benzaldehydes .
- Methods of Application : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
- Results or Outcomes : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .
-
General Applications in Chemistry
- Summary of the Application : Benzaldehyde, including its derivatives like 4-(3,5-Difluorophenyl)benzaldehyde, has a wide range of applications in organic chemistry .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific outcomes of these applications are not specified in the source .
properties
IUPAC Name |
4-(3,5-difluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOQMGVTGKBJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463736 | |
| Record name | 4-(3,5-difluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Difluorophenyl)benzaldehyde | |
CAS RN |
221018-03-7 | |
| Record name | 4-(3,5-difluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















